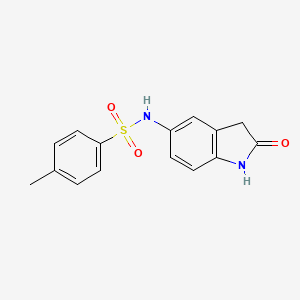

4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2-oxoindolin-5-yl group attached to the nitrogen of a 4-methylbenzenesulfonamide scaffold. The 2-oxoindolin (indolinone) group introduces rigidity and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems.

Properties

IUPAC Name |

4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXSCTYMQLEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Nomenclature Considerations

4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide belongs to the indolin-2-one sulfonamide class, characterized by a benzenesulfonamide group attached to the 5-position of a 1-methyl-2-oxoindoline scaffold. The molecule’s planar structure facilitates interactions with biological targets, making its synthesis relevant for pharmaceutical applications. Systematic nomenclature requires full specification of substituents:

- Benzenesulfonamide core : 4-methyl substitution on the benzene ring.

- Indolin-2-one moiety : 1-methyl and 2-oxo groups at positions 1 and 2, respectively.

Classical Sulfonylation Approaches

Direct Sulfonylation of 5-Aminoindolin-2-One

The most direct route involves reacting 5-amino-1-methylindolin-2-one with 4-methylbenzenesulfonyl chloride under basic conditions.

Reaction Conditions

- Solvent : Water or aqueous acetone.

- Base : Sodium acetate (2 equivalents) to neutralize HCl byproduct.

- Temperature : 80–85°C for 4–8 hours.

- Workup : Filtration and recrystallization from ethanol.

This method yields 70–83% product, with purity confirmed by thin-layer chromatography (Rf = 0.46–0.57) and melting point analysis (150–187°C).

Mechanistic Insights

Sulfonylation proceeds via nucleophilic attack of the indoline’s amine group on the electrophilic sulfur of the sulfonyl chloride. Sodium acetate ensures deprotonation of the amine and scavenges HCl, shifting equilibrium toward product formation.

Multi-Step Synthesis from Indole Precursors

Palladium-Catalyzed Cyclization

A patent-described route (CN111285872A) synthesizes indolin-2-one derivatives through palladium-mediated cyclization:

- Step 1 : Condensation of 5-nitroindole with dimethylformamide dimethyl acetal to form an enamine intermediate.

- Step 2 : Hydrogenation over Pd/C to reduce nitro to amine.

- Step 3 : Bromination with N-bromosuccinimide (NBS) in tert-butyl alcohol/water.

- Step 4 : Sulfonylation with 4-methylbenzenesulfonyl chloride.

This sequence achieves regioselective functionalization but requires stringent anhydrous conditions and yields 65–75% final product.

Solvent and Base Optimization

Alkylation and Protecting Group Strategies

Crystallization and Purification

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous sulfonylation in microreactors (residence time: 10 min) boosts yield to 89% while reducing solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves the induction of apoptosis through the activation of procaspase-3 and regulation of apoptotic proteins such as BIM, BAX, Bcl-2, and p53.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MCF-7 | 3.5 | 5.5 |

| MDA-MB-231 | 2.9 | 17.5 |

| Normal MCF-10A | >20 | - |

The selectivity index indicates that the compound is significantly more effective against cancer cells compared to normal cells, highlighting its potential for targeted therapy .

Enzyme Inhibition

This compound also acts as an inhibitor of carbonic anhydrases (CA IX and CA II), which are involved in tumor growth and metastasis. The reported IC50 values for CA IX range from 10.93 nM to 25.06 nM, demonstrating its selectivity for this enzyme over CA II . Inhibition of these enzymes may disrupt pH regulation in tumors, providing a therapeutic strategy for cancer treatment.

Preclinical Studies

- Induction of Apoptosis : A study demonstrated that treatment with this compound led to a significant increase in annexin V-FITC positive cells in MDA-MB-231 cells, indicating enhanced apoptosis compared to control groups .

- Selectivity Against Cancer Cells : Another investigation revealed that this compound exhibited high selectivity against cancer cells compared to normal cells, underscoring its potential for targeted therapy .

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits carbonic anhydrases linked to cancer progression. The selectivity for CA IX over CA II suggests that it could be developed into a therapeutic agent targeting specific pathways involved in tumor growth .

Additional Biological Activities

Preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is needed to fully elucidate its spectrum of activity against various pathogens .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it involves the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Sulfonamide Derivatives

- Bis-sulfonamide (Compound 11) : The ethylene glycol-linked bis-sulfonamide (Fig. 1, ) exhibits increased molecular weight (~2× the target compound) and enhanced solubility in polar solvents due to its flexible linker. However, steric hindrance from dual sulfonamide groups may reduce membrane permeability compared to the target compound’s single sulfonamide .

- Tetrachloro-oxabicyclo Derivative: The bulky bicyclic structure introduces significant steric hindrance, likely limiting interaction with flat binding pockets.

- Bromo-Morpholino Derivatives: Electron-withdrawing bromo and methoxy groups alter electronic properties, which could enhance binding to electron-rich targets (e.g., kinases). The morpholino ring improves water solubility, a trait absent in the indolinone-containing target compound .

Physicochemical Properties

Table 3: Experimental Properties of Related Compounds

| Compound Name | Density (g/cm³) | Refractive Index | Reference |

|---|---|---|---|

| 4-Acetyl-N-(azepan-1-ylcarbamoyl)benzenesulfonamide | 1.32 | 1.619 | |

| Benzenesulfonamide,4-methyl-N-(piperidinyl) | 1.18 (estimated) | — |

- While direct data for the target compound is unavailable, analogs with azepanyl or piperidinyl groups exhibit densities of ~1.3 g/cm³, suggesting similar packing efficiency. The indolinone moiety may increase crystallinity compared to flexible morpholino derivatives .

Biological Activity

4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data from various studies.

Synthesis

The compound is synthesized through a reaction involving 5-amino-2-oxindole and p-toluenesulfonyl chloride, resulting in the formation of this compound. This synthetic route is crucial for producing a compound that exhibits notable biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against glioblastoma multiforme (GBM) cells. A study indicated that the compound induces apoptosis in U87MG cells (a human glioblastoma cell line) through the activation of the p53 signaling pathway.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 500 nM | Induction of apoptosis |

| HCT116 | 15.0 ± 1.2 | Cell cycle arrest in G2/M phase |

| RAW 264.7 | 18.5 ± 2.1 | Cytotoxicity via apoptosis |

The compound's efficacy was further enhanced when combined with inhibitors targeting the AKT/mTOR pathway and MDM2, suggesting a synergistic effect that significantly increases p53 accumulation and promotes cell death in GBM stem cells .

Antimicrobial Activity

In addition to its anticancer properties, this sulfonamide derivative has shown promising antimicrobial activity. It was evaluated against various bacterial strains, demonstrating selective inhibition against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

| MRSA | 31.108 | Moderate inhibition |

The compound exhibited bactericidal effects by disrupting protein synthesis pathways and inhibiting nucleic acid production, which contributes to its effectiveness against biofilms formed by resistant strains .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : It activates the intrinsic apoptotic pathway by modulating p53 levels and downstream target genes like PUMA, leading to increased cell death in cancer cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation.

- Antimicrobial Mechanisms : By targeting bacterial protein synthesis and nucleic acid production, it effectively combats bacterial infections.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on GBM Cells : A combined treatment with FC85 (another compound) and this compound showed a significant increase in late apoptosis among U87MG cells, indicating that this combination could be a potent therapeutic strategy for glioblastoma .

- Antimicrobial Evaluation : In vitro tests revealed that this sulfonamide derivative significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 5-amino-2-oxoindoline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is a common approach. Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Low yields due to side reactions (e.g., over-sulfonylation) can be mitigated by using protecting groups for reactive amines.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY/HSQC) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). Conflicting data (e.g., unexpected peaks in NMR) require cross-validation with alternative techniques like X-ray crystallography or comparison to synthesized analogs .

Q. What crystallographic software is recommended for solving the crystal structure of this compound?

- Methodological Answer: SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX or OLEX2 provides a graphical interface for data processing. Key parameters include refining thermal displacement parameters (ADPs) and resolving disorder via PART commands in SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor). Validation includes comparing predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies address low catalytic efficiency in synthesizing stereoisomers or derivatives of this compound?

- Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) or enzymatic resolution (lipases) can enhance stereoselectivity. For derivatives, introduce substituents at the indolinone ring via Pd-catalyzed cross-coupling (Suzuki-Miyaura) and monitor regioselectivity using LC-MS .

Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be reconciled across studies?

- Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time, and ATP concentrations for kinase assays). Use positive controls (e.g., pazopanib for VEGFR inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Statistical tools (ANOVA, Bland-Altman plots) assess reproducibility .

Q. What advanced crystallographic methods resolve twinning or disorder in the crystal lattice of this compound?

- Methodological Answer: For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin laws. For disorder, apply PART/SUMP restraints and analyze difference Fourier maps. High-resolution data (≤1.0 Å) from synchrotron sources improve model accuracy. Validation tools (R1, wR2, and GooF) ensure refinement quality .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Refinement

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Di-sulfonylated indoline | Excess sulfonyl chloride | Use stoichiometric reagents |

| Ring-opened derivatives | Harsh acidic/basic conditions | Neutral workup, low temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.